2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 4-bromo-2,6-difluorobenzoate moiety. The combination of these functional groups imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate typically involves the reaction of 4-bromo-2,6-difluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistent production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of stable amide or thioester linkages. This reactivity is exploited in various applications, such as the conjugation of drugs to targeting molecules or the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-chloro-2,6-difluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-iodo-2,6-difluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-methyl-2,6-difluorobenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-2,6-difluorobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens or substituents, making this compound particularly valuable for certain synthetic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF2NO4/c12-5-3-6(13)10(7(14)4-5)11(18)19-15-8(16)1-2-9(15)17/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKKYAAAPTVLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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